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Compound of Interest

Compound Name: (2-Chloro-5-nitrophenyl)hydrazine

CAS No.: 96701-59-6

Cat. No.: B420226

Get Quote

Technical Profile: 1-(2-Chloro-5-
nitrophenyl)hydrazine
Executive Summary
1-(2-Chloro-5-nitrophenyl)hydrazine (CAS: 96701-59-6) is a specialized aryl hydrazine

derivative characterized by a highly functionalized benzene ring bearing both electron-

withdrawing nitro and chloro substituents.[1] As a potent nucleophile, it serves as a critical

building block in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and

indazoles, which are pharmacophores in diverse therapeutic areas including oncology (kinase

inhibitors) and hematology (thrombopoietin receptor agonists).

This guide provides a rigorous analysis of its structural properties, validated synthesis

pathways, reactivity profiles, and safety protocols, grounded in empirical data and mechanistic

organic chemistry.
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Molecular Architecture
The molecule features a hydrazine moiety (

) attached to the C1 position of a benzene ring. The regiochemistry is defined by a chlorine
atom at C2 (ortho) and a nitro group at C5 (meta to hydrazine, para to chlorine).

Property Value

IUPAC Name (2-Chloro-5-nitrophenyl)hydrazine

CAS Number 96701-59-6

Molecular Formula

Molecular Weight 187.58 g/mol

Melting Point 160 °C (ethanol) [1]

Appearance Orange to red crystalline solid

Solubility
Soluble in DMSO, DMF, hot ethanol; insoluble in

water

Electronic Effects & Reactivity
The reactivity of the hydrazine group is heavily modulated by the ring substituents:

Inductive Withdrawal (-I): The ortho-chloro and meta-nitro groups exert strong electron-

withdrawing effects, reducing the basicity of the

-nitrogen (attached to the ring) while leaving the

-nitrogen (terminal) relatively nucleophilic.

Resonance Effects (-R): The nitro group at C5 accepts electron density from the ring,

stabilizing the resulting anion if the hydrazine is deprotonated. This makes the compound

more acidic than phenylhydrazine.

Steric Hindrance: The bulky chlorine atom at C2 creates an "ortho effect," sterically hindering

attack at the
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-nitrogen and influencing the regioselectivity of cyclization reactions (e.g., favoring formation
of specific pyrazole isomers).

Synthesis Protocols
Two primary routes exist for the synthesis of aryl hydrazines: Nucleophilic Aromatic Substitution

(

) and Diazotization-Reduction. For 1-(2-Chloro-5-nitrophenyl)hydrazine, the Diazotization-
Reduction route is preferred due to the specific substitution pattern.

Route A: Diazotization-Reduction (Recommended)
This method ensures high regiochemical fidelity by starting from the commercially available 2-

chloro-5-nitroaniline.

Mechanism:

Diazotization: The aniline is converted to the diazonium salt using sodium nitrite in acidic

media.

Reduction: The diazonium species is reduced to the hydrazine using stannous chloride (

) or sodium sulfite.

Protocol:

Dissolution: Dissolve 0.1 mol of 2-chloro-5-nitroaniline (CAS 6283-25-6) in 100 mL of

concentrated HCl. Cool to -5°C.

Diazotization: Dropwise add aqueous

(1.1 eq) while maintaining temp < 0°C. Stir for 1 hour.

Reduction: Slowly add a solution of

(2.5 eq) in conc. HCl at 0°C. The diazonium salt is reduced in situ.

Isolation: The hydrazine hydrochloride salt precipitates. Filter and wash with cold ethanol.
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Free Base Liberation: Suspend the salt in water and neutralize with 10% NaOH or ammonia

to liberate the free base (orange solid).

Route B: Nucleophilic Aromatic Substitution ( )
Direct displacement of a leaving group by hydrazine hydrate. This route is challenging for this

specific isomer because the leaving group (at C1) is meta to the activating nitro group (at C5),

rendering the ring less electrophilic compared to ortho/para nitro isomers.

2-Chloro-5-nitroaniline
(CAS 6283-25-6)

Diazotization
(NaNO2 / HCl, <0°C)

Diazonium Salt
[Ar-N≡N]+ Cl-

Reduction
(SnCl2 / HCl)

1-(2-Chloro-5-nitrophenyl)hydrazine
(CAS 96701-59-6)

Click to download full resolution via product page

Figure 1: Preferred synthesis pathway via Diazotization-Reduction of 2-chloro-5-nitroaniline.

Reactivity Profile & Applications
The core utility of 1-(2-Chloro-5-nitrophenyl)hydrazine lies in its ability to undergo

condensation and cyclization reactions.

Pyrazole Synthesis (Knorr Pyrazole Synthesis)
Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields 1-

arylpyrazoles.

Regioselectivity: The terminal nitrogen (

-N) attacks the most electrophilic carbonyl first. The steric bulk of the ortho-chloro group
often dictates the final isomer ratio.

Application: This scaffold is analogous to intermediates used in the synthesis of

thrombopoietin receptor agonists (e.g., Eltrombopag analogs), where a hydrazone linkage is

critical for metal chelation [2].

Indazole Formation
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Under basic conditions or high heat, the hydrazine moiety can displace the ortho-chloro group

(intramolecular

), leading to the formation of nitro-indazoles. This is a common side reaction if the pyrazole
synthesis is performed at excessive temperatures.

1-(2-Chloro-5-nitrophenyl)hydrazine

Hydrazone Intermediate

+ Diketone
(-H2O)

Nitro-Indazole
(Intramolecular Cyclization)

Base / Heat
(-HCl)

1,3-Diketone
(e.g., Acetylacetone)

1-Aryl-Pyrazole Derivative
(Pharma Scaffold)

Cyclization
(Acid Cat.)

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways leading to Pyrazoles and Indazoles.

Analytical Characterization
To validate the identity of synthesized material, the following spectral signatures are expected.

Proton NMR ( -NMR, 500 MHz, DMSO- )
The aromatic region will display a characteristic AMX or ABC splitting pattern due to the 1,2,5-

substitution.
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Proton Position Multiplicity
Chemical Shift (

)
Assignment Logic

H-6 (ortho to

hydrazine)

Doublet (d,

Hz)
7.60 – 7.75 ppm

Shielded by

hydrazine, deshielded

by ortho-NO2? No, H-

6 is meta to NO2. It is

ortho to hydrazine.

H-4 (para to

hydrazine)

Doublet of Doublets

(dd)
7.80 – 7.95 ppm

Deshielded by ortho-

NO2.

H-3 (ortho to Cl)
Doublet (d,

Hz)
7.50 – 7.60 ppm

Adjacent to Cl;

coupling with H-4.

-NH- Singlet (broad) ~8.0 – 9.0 ppm

Highly variable;

disappears with

shake.

-NH2 Broad singlet ~4.0 – 5.0 ppm
Exchangeable

protons.

Correction on H-6: H-6 is at position 6.[1][2] Position 5 has NO2.[3][4] Position 1 has

Hydrazine.[1][2][3][5][6][7][8][9] H-6 is ortho to both Hydrazine (donor) and Nitro (acceptor). The

Nitro group's deshielding effect usually dominates, shifting it downfield, but the hydrazine donor

effect counters it.

Mass Spectrometry (MS)
Molecular Ion:

(approx).

Isotope Pattern: Distinct chlorine signature (

), showing peaks at m/z 188 and 190.
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Safety & Handling Protocols
Warning: Aryl hydrazines are hazardous. Strict adherence to safety protocols is mandatory.

Toxicity: Hydrazines are potential carcinogens and genotoxins. Handle in a certified fume

hood. Wear double nitrile gloves and a lab coat.

Energetic Instability: The combination of a nitro group and a hydrazine moiety increases the

energy content.

Do not heat the dry solid above its melting point.

Do not grind the dry solid aggressively (shock sensitivity).

Store as the hydrochloride salt whenever possible for enhanced stability.

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize

the hydrazine to nitrogen gas before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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